molecular formula C10H17F2NO2 B592234 Tert-butyl 3,3-difluoropiperidine-1-carboxylate CAS No. 911634-75-8

Tert-butyl 3,3-difluoropiperidine-1-carboxylate

Cat. No.: B592234
CAS No.: 911634-75-8
M. Wt: 221.248
InChI Key: LBDWLNLSKQNMGW-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoropiperidine-1-carboxylate is an organic compound with the molecular formula C10H17F2NO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 3-position and a tert-butyl ester group at the 1-position. This compound is known for its stability and is used as an intermediate in organic synthesis .

Scientific Research Applications

Tert-butyl 3,3-difluoropiperidine-1-carboxylate is utilized in various scientific research applications:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Fluorinated piperidines, such as Tert-butyl 3,3-difluoropiperidine-1-carboxylate, have tremendous potential in drug discovery . Companies like Shanghai AQ BioPharma Co., Ltd. are focusing on the development and production of fluorinated intermediates .

Preparation Methods

The synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Tert-butyl 3,3-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDWLNLSKQNMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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